
(2,4-Dinitrophenyl) methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Dinitrophenyl) methanesulfonate is an organic compound that belongs to the class of dinitrophenyl derivatives. It is characterized by the presence of two nitro groups attached to a phenyl ring and a methanesulfonate group. This compound is of significant interest in various fields of scientific research due to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dinitrophenyl) methanesulfonate typically involves the reaction of 2,4-dinitrophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out in a non-aqueous solvent like dichloromethane to prevent the formation of undesired pyridinium salts . The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is designed to be environmentally benign, utilizing aqueous bases and water-miscible solvents to minimize waste and by-products .
化学反応の分析
Types of Reactions: (2,4-Dinitrophenyl) methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles, leading to the formation of different substituted products.
Reduction: The nitro groups can be reduced to amino groups under specific conditions, such as using hydrogen gas and a palladium catalyst.
Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Various substituted phenyl derivatives.
Reduction: 2,4-diaminophenyl methanesulfonate.
Oxidation: 2,4-dinitroquinone methanesulfonate.
科学的研究の応用
(2,4-Dinitrophenyl) methanesulfonate has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2,4-Dinitrophenyl) methanesulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The nitro groups on the phenyl ring enhance the electrophilicity of the compound, making it highly reactive towards nucleophiles. Additionally, the compound can uncouple oxidative phosphorylation, disrupting cellular energy metabolism .
類似化合物との比較
2,4-Dinitrophenol: Shares the dinitrophenyl group but lacks the methanesulfonate moiety.
2,4-Dinitrophenylhydrazine: Contains a hydrazine group instead of the methanesulfonate group.
2,4-Dinitroanisole: Features a methoxy group in place of the methanesulfonate group.
Uniqueness: (2,4-Dinitrophenyl) methanesulfonate is unique due to the presence of both the dinitrophenyl and methanesulfonate groups, which confer distinct chemical reactivity and applications. Its ability to participate in a wide range of chemical reactions and its utility in various scientific fields make it a valuable compound for research and industrial purposes.
特性
CAS番号 |
7155-37-5 |
|---|---|
分子式 |
C7H6N2O7S |
分子量 |
262.20 g/mol |
IUPAC名 |
(2,4-dinitrophenyl) methanesulfonate |
InChI |
InChI=1S/C7H6N2O7S/c1-17(14,15)16-7-3-2-5(8(10)11)4-6(7)9(12)13/h2-4H,1H3 |
InChIキー |
OBNLOECNGJKOMP-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





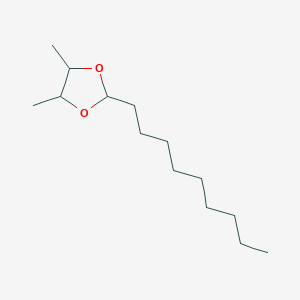
![2-[Ethyl(9h-fluoren-9-yl)amino]ethyl hydrogen sulfate](/img/structure/B14729166.png)
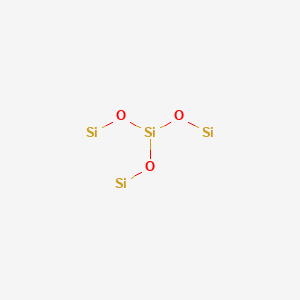
![7-{[(e)-{4-[(e)-(4-Ethoxyphenyl)diazenyl]phenyl}methylidene]amino}-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14729188.png)
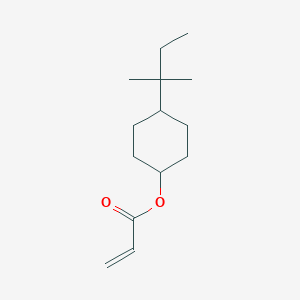
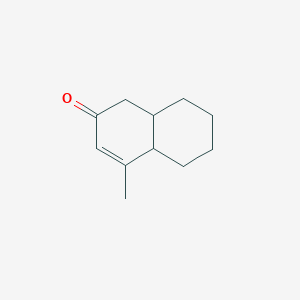
![4,6-Dichloro-N-{4-[(E)-phenyldiazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14729215.png)
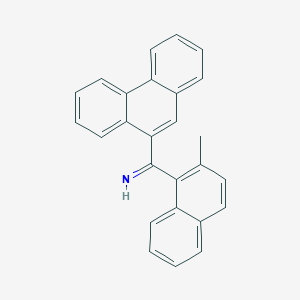
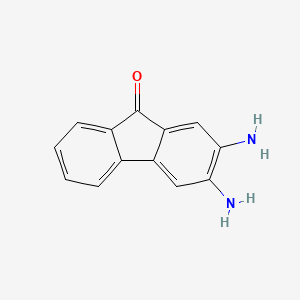
![(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl) acetate](/img/structure/B14729225.png)

